molecular formula C8H10O2 B8019558 (5-Cyclopropylfuran-2-yl)methanol

(5-Cyclopropylfuran-2-yl)methanol

Cat. No.: B8019558
M. Wt: 138.16 g/mol
InChI Key: MBEGHYOHUVKLKG-UHFFFAOYSA-N
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Description

(5-Cyclopropylfuran-2-yl)methanol is an organic compound with the molecular formula C₈H₁₀O₂ It features a furan ring substituted with a cyclopropyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylfuran-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cycloisomerization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylfuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Cyclopropylfuran-2-carboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various ethers and esters depending on the substituents used.

Mechanism of Action

The mechanism of action of (5-Cyclopropylfuran-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The furan ring can participate in electron transfer reactions, while the cyclopropyl group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropylfuran-2-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of novel compounds with potentially enhanced biological and chemical activities .

Properties

IUPAC Name

(5-cyclopropylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6,9H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEGHYOHUVKLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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